4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is a heterocyclic compound that contains a thiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylate ester group at position 4. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester typically involves the reaction of 3,5-dichloro-1,2-thiazole with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The biological activity of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
- 2,4-Disubstituted thiazoles
- Bisthiazole derivatives
Uniqueness
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
3889-60-9 |
---|---|
Molecular Formula |
C5H3Cl2NO2S |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
methyl 3,5-dichloro-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)2-3(6)8-11-4(2)7/h1H3 |
InChI Key |
OHMQCUWHTPCGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=C1Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.